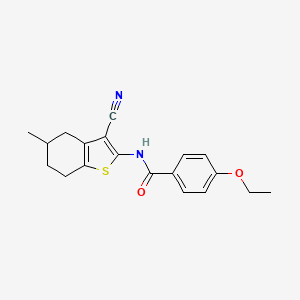

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide

Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is a benzamide derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3, a methyl group at position 5, and a 4-ethoxybenzamide moiety at the 2-amino position. The compound belongs to the class of 2-aminothiophene derivatives, which are known for their applications in pharmaceuticals, agrochemicals, and materials science . The tetrahydrobenzothiophene scaffold imparts conformational rigidity, while the cyano and ethoxy substituents modulate electronic properties and solubility. Such derivatives are often synthesized via coupling reactions between functionalized aminothiophenes and carboxylic acid derivatives, as exemplified in related structures .

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-23-14-7-5-13(6-8-14)18(22)21-19-16(11-20)15-10-12(2)4-9-17(15)24-19/h5-8,12H,3-4,9-10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVODWYHCZBEJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-mercaptobenzoic acid and an appropriate alkylating agent.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating reagent.

Attachment of the Ethoxybenzamide Moiety: The final step involves the coupling of the benzothiophene intermediate with 4-ethoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, alcohols, base catalysts.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzothiophenes with various functional groups.

Scientific Research Applications

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

Comparison with Other Similar Compounds: N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide can be compared with other benzothiophene derivatives, such as:

- N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide

- N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-chlorobenzamide

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from other similar compounds with different substituents.

Comparison with Similar Compounds

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Structure : Features a benzoyl group at position 3 and a benzamide group at position 2. The tetrahydrobenzothiophene core adopts an envelope conformation with dihedral angles between the thiophene and phenyl rings (7.1° and 59.0°) .

- Synthesis: Prepared via coupling of benzoic acid with a 2-aminothiophene derivative using carbodiimide-mediated activation .

- Key Differences: The target compound replaces the benzoyl group with a cyano substituent, reducing steric bulk and increasing electron-withdrawing effects. The 4-ethoxybenzamide moiety (vs. benzamide) enhances hydrophilicity due to the ethoxy group.

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structure : A pyridinecarboxamide derivative with fluorinated aryl groups .

- Application: Herbicide targeting carotenoid biosynthesis.

- Key Differences: The pyridine core (vs. tetrahydrobenzothiophene) offers distinct π-stacking interactions. Fluorinated substituents enhance lipid solubility and environmental persistence compared to the cyano and ethoxy groups in the target compound .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The cyano group in the target compound increases electrophilicity at the thiophene ring, which may influence reactivity in pesticidal or medicinal applications.

- Solubility : The 4-ethoxy group improves aqueous solubility compared to purely aromatic substituents (e.g., benzoyl), aiding formulation in agrochemicals .

- Synthetic Accessibility : Carbodiimide-mediated coupling, as used for the benzoyl analogue , is likely applicable to the target compound, though purification may require optimization due to polar substituents.

Crystallographic and Analytical Tools

- Structure Determination : Compounds in this class are typically analyzed using SHELX or OLEX2 for crystallographic refinement . For example, the benzoyl analogue’s structure was resolved with SHELXL , suggesting similar methodologies apply to the target compound.

- Hydrogen Bonding : Intramolecular N–H⋯O bonds (observed in the benzoyl analogue ) are likely conserved in the target compound, stabilizing its conformation.

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural features:

- Benzothiophene Ring : This heterocyclic structure contributes to the compound's stability and biological activity.

- Cyano Group : Positioned at the 3-position of the tetrahydrobenzothiophene, this group enhances the compound's reactivity and potential interactions with biological targets.

- Ethoxybenzamide Moiety : This functional group may influence solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. It may exert its effects by targeting specific enzymes involved in cell growth and survival.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : The compound may inhibit key enzymes related to metabolic pathways in cancer cells, thereby disrupting their growth.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of RET kinase, which is implicated in various cancers. This suggests a potential pathway for the compound's anticancer effects.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Disruption of metabolic pathways in cancer cells |

| Antimicrobial Action | Targeting bacterial cell walls or metabolic functions |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the benzothiophene class:

- Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant antitumor effects in vivo. The research highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .

- Antibacterial Efficacy : Another study focused on the antimicrobial properties of benzamide derivatives. It reported that certain structural modifications enhance antibacterial activity against E. coli and S. aureus, indicating that N-(3-cyano...) could similarly be effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.